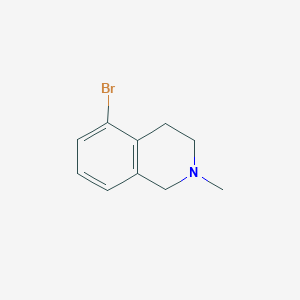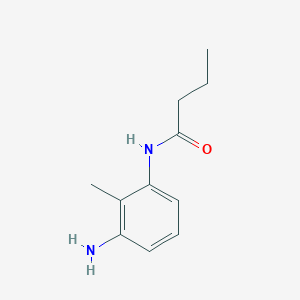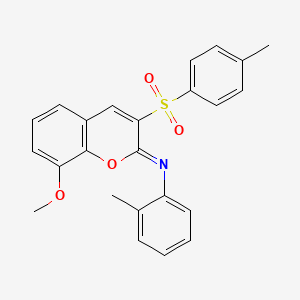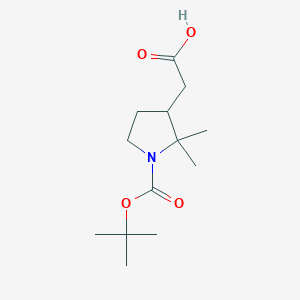
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide core with pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the cyclobutanecarboxamide core: This can be achieved through the reaction of cyclobutanecarboxylic acid with an amine under dehydrating conditions.
Introduction of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate pyridine and thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the biological context and the specific targets of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)cyclobutanecarboxamide: Similar structure but with a thiophen-2-ylmethyl group instead of thiophen-3-ylmethyl.
N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide: Similar structure but with a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl.
Uniqueness
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of pyridine and thiophene rings with the cyclobutanecarboxamide core provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(14-4-3-5-14)18(10-13-7-9-20-12-13)11-15-6-1-2-8-17-15/h1-2,6-9,12,14H,3-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNBYLYYEWNZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)


![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2715572.png)

![3-(N-methyl4-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2715575.png)

![N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2715578.png)





